(3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile is an organic compound with a complex structure that includes an amino group, a fluoro-substituted aromatic ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-fluoro-2-methylbenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.
Introduction of Amino Group: The intermediate is then subjected to amination reactions to introduce the amino group.
Formation of Nitrile Group: Finally, the nitrile group is introduced through a cyanation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted aromatic ring can participate in π-π interactions. The nitrile group can also interact with enzymes or receptors, influencing their activity and pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-amino-3-(3-chloro-2-methylphenyl)propanenitrile
- (3R)-3-amino-3-(3-bromo-2-methylphenyl)propanenitrile
- (3R)-3-amino-3-(3-iodo-2-methylphenyl)propanenitrile
Uniqueness
(3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
The compound (3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile is a chiral molecule characterized by the presence of an amino group, a nitrile group, and a fluorinated aromatic ring. Its unique structure offers significant potential in medicinal chemistry and organic synthesis, particularly due to its ability to interact with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- Molecular Formula : C10H12FN
- Molecular Weight : 178.21 g/mol
- Key Features :
- Chiral center at the carbon attached to the amino group.
- Presence of a fluorine atom enhances biological interactions.
The structure allows for various chemical modifications, increasing its utility in medicinal chemistry and material science.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The amino and nitrile groups facilitate hydrogen bonding and other interactions that modulate the activity of these molecular targets. Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties, making it a candidate for drug development.
Anticancer Properties
Research indicates that compounds with similar structures often possess anticancer properties. For instance, studies have shown that fluorinated compounds can enhance the efficacy of anticancer agents by improving their interaction with target proteins involved in cancer progression.
Anti-inflammatory Effects
The presence of the amino group may contribute to anti-inflammatory effects by inhibiting pathways associated with inflammation. Compounds structurally related to this compound have demonstrated potential in modulating inflammatory responses in various models .
Case Studies
- Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For example, inhibition assays indicated significant activity against cyclooxygenase enzymes, which play a crucial role in inflammation .
- Cellular Uptake : Investigations into cellular uptake mechanisms revealed that the compound's structural features facilitate its entry into cells, where it can exert its biological effects effectively .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is essential:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile | C10H12FN | Contains a different fluorinated aromatic ring; potential for distinct biological activity. |
(3R)-3-amino-3-(3-chloro-2-methylphenyl)propanenitrile | C10H12ClN | Chlorine substitution may alter pharmacological properties; used in similar synthetic pathways. |
(3R)-3-amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanenitrile | C10H12ClF | Incorporates both chlorine and fluorine; may exhibit unique interaction profiles. |
This table illustrates the diversity within this chemical class while emphasizing the unique attributes of this compound, particularly its specific fluorine substitution that enhances its potential biological activities.
Properties
Molecular Formula |
C10H11FN2 |
---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2/c1-7-8(10(13)5-6-12)3-2-4-9(7)11/h2-4,10H,5,13H2,1H3/t10-/m1/s1 |
InChI Key |
FYSVESNUMJFSIY-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@@H](CC#N)N |
Canonical SMILES |
CC1=C(C=CC=C1F)C(CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.